molecular formula C9H14Cl2N2O2 B2486628 4-Amino-3-(pyridin-4-yl)butanoic acid dihydrochloride CAS No. 2137852-23-2

4-Amino-3-(pyridin-4-yl)butanoic acid dihydrochloride

Cat. No. B2486628
CAS RN: 2137852-23-2
M. Wt: 253.12
InChI Key: RVPVAAWXDGZIBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-Amino-3-(pyridin-4-yl)butanoic acid dihydrochloride involves several key steps, including acylation, Michael addition, and sometimes regioselective processes. For instance, (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, closely related in structure, were prepared from 2-aminopyridines by acylation with maleic or citraconic anhydrides followed by Michael addition, demonstrating the complexity and precision required in synthesizing such compounds (Chui et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as X-ray diffraction. These studies reveal detailed aspects of the crystal and molecular structure, including hydrogen bonding and molecular conformation in both solution and solid states. For example, detailed analysis of the molecular and crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid showed strong hydrogen bonding and a three-dimensional supramolecular structure (Naveen et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving compounds similar to 4-Amino-3-(pyridin-4-yl)butanoic acid dihydrochloride often involve interactions that lead to complex structures. For example, the cocrystallization of 4-amino-3,5-bis(2-pyridyl)-1,2,4-triazole with benzene-1,2,3-tricarboxylic acid dihydrate produced a supramolecular compound through intermolecular hydrogen bonds and π–π stacking interactions, highlighting the complex interactions and properties these molecules can exhibit (Jiang, 2010).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystal structure, can vary widely depending on the specific substituents and molecular configurations. Detailed studies, such as those involving hydrogen bonding in related compounds, provide insights into how these properties are influenced by molecular interactions and the presence of water molecules in hydrates (Hursthouse et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the applications and behavior of 4-Amino-3-(pyridin-4-yl)butanoic acid dihydrochloride and related compounds. Research into the acylation of pyrrolidine-2,4-diones, for example, reveals the potential for creating diverse derivatives with varied functionalities, indicating the versatility and rich chemistry of such compounds (Jones et al., 1990).

Scientific Research Applications

IR and H1NMR Spectroscopy in Pharmaceutical Analysis

  • Application : Utilization in pharmaceutical analysis for structure determination and identification of substances.
  • Key Findings : The study demonstrated the effectiveness of IR and H1NMR spectroscopy methods in analyzing the structure of 4-amino-3-(3-pyridyl)-butanoic acid dihydrochloride.
  • Reference : (Беликов, Боровский, & Ларский, 2015).

Synthesis of N‐acyl‐2‐pyrrolidinones

  • Application : Synthesis of pyrrolidinone compounds.
  • Key Findings : This study reported the synthesis of 1-(pyridine-3-carbonyl)pyrrolidin-2-one and its derivatives using 4-[(pyridine-3-carbonyl)-amino]butanoic acid.
  • Reference : (Rekatas, Demopoulos, & Kourounakis, 1996).

Crystal and Molecular Structure Studies

  • Application : Analysis of molecular and crystal structures.
  • Key Findings : The study involved a detailed analysis of the molecular and crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid, providing insights into its structural properties.
  • Reference : (Naveen et al., 2016).

Development of αvβ6 Integrin Inhibitors

  • Application : Potential therapeutic application in idiopathic pulmonary fibrosis.
  • Key Findings : This research synthesized a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, including derivatives of 4-amino-3-(pyridin-4-yl)butanoic acid, as high-affinity αvβ6 integrin inhibitors.
  • Reference : (Procopiou et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-amino-3-pyridin-4-ylbutanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c10-6-8(5-9(12)13)7-1-3-11-4-2-7;;/h1-4,8H,5-6,10H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPVAAWXDGZIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CC(=O)O)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-(pyridin-4-yl)butanoic acid dihydrochloride

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